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Compound of Interest

Compound Name:
(4-bromo-1,2-

phenylene)dimethanol

Cat. No.: B179665 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic techniques used to confirm

the identity of (4-bromo-1,2-phenylene)dimethanol. Due to the limited availability of publicly

accessible experimental spectra for this specific compound, this guide also presents data for

structurally related alternatives to aid in the characterization process. The primary methods

covered are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-

Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison
A comprehensive confirmation of the chemical structure of (4-bromo-1,2-
phenylene)dimethanol relies on the combined interpretation of data from various

spectroscopic methods. While complete experimental data for (4-bromo-1,2-
phenylene)dimethanol is not readily available in public databases, this section provides a

comparative summary of expected and available data for the target compound and its

structural analogs: 1,2-phenylenedimethanol and (4-bromo-1,3-phenylene)dimethanol.

Table 1: ¹H NMR Spectroscopic Data
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

(4-bromo-1,2-

phenylene)dimet

hanol

Data not publicly

available
- - -

1,2-

phenylenedimeth

anol[1][2]

~7.2-7.4 m 4H Ar-H

~4.6 s 4H -CH₂OH

~3.5 (broad) s 2H -OH

(4-bromo-1,3-

phenylene)dimet

hanol

Data not publicly

available
- - -

Table 2: ¹³C NMR Spectroscopic Data

Compound Chemical Shift (δ) ppm Assignment

(4-bromo-1,2-

phenylene)dimethanol
Data not publicly available -

1,2-phenylenedimethanol[1] ~138-140 Ar-C-CH₂OH

~127-129 Ar-CH

~63-65 -CH₂OH

(4-bromo-1,3-

phenylene)dimethanol
Data not publicly available -

Table 3: FTIR Spectroscopic Data
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Compound Wavenumber (cm⁻¹)
Functional Group
Assignment

(4-bromo-1,2-

phenylene)dimethanol
Data not publicly available -

1,2-phenylenedimethanol[1] ~3300 (broad) O-H stretch (alcohol)

~3000-3100 C-H stretch (aromatic)

~2850-2950 C-H stretch (aliphatic)

~1450-1600 C=C stretch (aromatic)

~1000-1100 C-O stretch (primary alcohol)

(4-bromo-1,3-

phenylene)dimethanol
Data not publicly available -

Table 4: Mass Spectrometry Data

Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

(4-bromo-1,2-

phenylene)dimethanol

Expected: [M]⁺˙ at 216/218

(due to Br isotopes)

Expected: Loss of H₂O,

CH₂OH, Br

1,2-phenylenedimethanol[1] 138
120 ([M-H₂O]⁺), 107 ([M-

CH₂OH]⁺), 91 ([C₇H₇]⁺)

(4-bromo-1,3-

phenylene)dimethanol

Expected: [M]⁺˙ at 216/218

(due to Br isotopes)

Expected: Loss of H₂O,

CH₂OH, Br

Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below. These are

generalized procedures and may require optimization based on the specific instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent should be

based on the solubility of the compound.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton NMR spectrum using a 400 MHz or higher

field spectrometer.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and the acquisition of 16-32 scans.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon-13 NMR spectrum.

Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds,

and the acquisition of 1024-2048 scans.

Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition:
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Record a background spectrum of the empty sample holder (KBr pellet press or clean ATR

crystal).

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method. For a relatively small organic molecule like (4-bromo-1,2-
phenylene)dimethanol, Electron Ionization (EI) or Electrospray Ionization (ESI) are

common techniques.

Data Acquisition:

EI-MS: Acquire a mass spectrum over a mass-to-charge (m/z) range of approximately 50-

500 amu. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio)

should be observable for bromine-containing fragments.

ESI-MS: The sample is typically dissolved in a suitable solvent (e.g., methanol or

acetonitrile) and infused into the ESI source. This soft ionization technique is useful for

observing the molecular ion with minimal fragmentation.

Workflow for Spectroscopic Analysis
The logical flow for confirming the identity of (4-bromo-1,2-phenylene)dimethanol using

spectroscopic methods is illustrated in the following diagram.
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Caption: Workflow for the spectroscopic confirmation of (4-bromo-1,2-phenylene)dimethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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